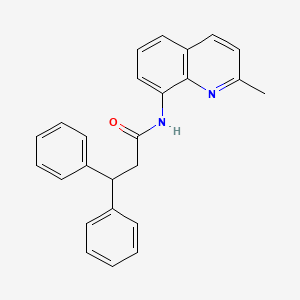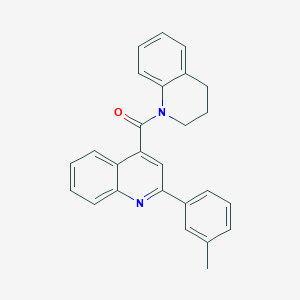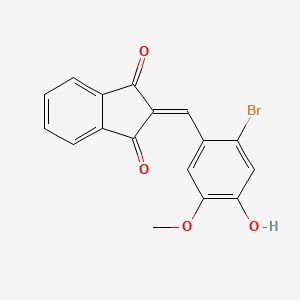![molecular formula C21H19FN2O3S B3436422 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436422.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide
Overview
Description
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide, commonly known as FSPP, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. FSPP is a member of the sulfonamide class of compounds, which have been widely used in the development of drugs for various medical conditions.
Mechanism of Action
The mechanism of action of FSPP is not fully understood. However, it is believed to inhibit the activity of CAIX, which is involved in the regulation of pH in cancer cells. By inhibiting the activity of CAIX, FSPP can disrupt the pH balance in cancer cells, leading to their death. In addition, FSPP may also have an effect on the activity of other enzymes and receptors in the body.
Biochemical and Physiological Effects:
FSPP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, FSPP has been shown to reduce intraocular pressure in animal models of glaucoma. However, the exact biochemical and physiological effects of FSPP are still being studied.
Advantages and Limitations for Lab Experiments
FSPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it has a high affinity for CAIX, making it a promising candidate for the development of anticancer drugs. However, FSPP also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on FSPP. One area of research is the development of FSPP-based anticancer drugs. Several studies have shown that FSPP has potential as a cancer treatment, and further research is needed to optimize its effectiveness and minimize side effects. Another area of research is the development of FSPP-based treatments for ocular diseases. FSPP has shown promise in reducing intraocular pressure, and further research is needed to determine its potential as a glaucoma treatment. Finally, further research is needed to fully understand the mechanism of action of FSPP and its biochemical and physiological effects.
Scientific Research Applications
FSPP has been extensively studied for its potential pharmaceutical applications. It has been shown to have a high affinity for the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in several types of cancer cells. This makes FSPP a promising candidate for the development of anticancer drugs. In addition, FSPP has been shown to have potential applications in the treatment of glaucoma and other ocular diseases.
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c22-17-7-9-19(10-8-17)24-28(26,27)20-13-11-18(12-14-20)23-21(25)15-6-16-4-2-1-3-5-16/h1-5,7-14,24H,6,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSOXURUCNIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![2-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3436348.png)
![2-{[3-cyano-6-(2-naphthyl)-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B3436349.png)

![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436387.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3436399.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)

![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3436437.png)

![N,N'-[1,3-phenylenebis(methylene)]bis(3-fluorobenzamide)](/img/structure/B3436449.png)